molecular formula C13H13Cl2NO B2836322 2-(Benzyloxy)-4-chloroaniline hydrochloride CAS No. 860585-47-3

2-(Benzyloxy)-4-chloroaniline hydrochloride

Cat. No.: B2836322
CAS No.: 860585-47-3
M. Wt: 270.15
InChI Key: GWGZUKRWCJBOMI-UHFFFAOYSA-N
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Description

Historical Context and Development in Organic Chemistry

The synthesis of benzyloxy-substituted anilines traces back to early 20th-century efforts to functionalize aromatic amines for dye and pharmaceutical industries. The development of this compound reflects advancements in selective substitution reactions. A pivotal method involves the benzylation of 4-chloroaniline using benzyl chloride under basic conditions, followed by hydrochloride salt formation. For instance, patent CN102001955A details a three-step process starting from 4-nitrophenol: benzyloxyation, reduction, and salification, achieving a total yield exceeding 68%. Key reagents like tetrabutyl ammonium bromide and tin(II) chloride facilitate these transformations under reflux conditions.

The Hammett study referenced in chromium-catalyzed alkylation research highlights how electron-withdrawing groups (e.g., -Cl) enhance reaction rates in aromatic systems. This principle underpins the optimization of this compound synthesis, where the chlorine atom directs electrophilic substitutions and stabilizes intermediates through resonance effects.

Significance in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the chlorine and benzyloxy substituents confer dual advantages: the former enhances metabolic stability, while the latter improves solubility. These features make the compound a scaffold for kinase inhibitors and protease modulators. For example, derivatives of chloro-substituted anilines have shown promise as butyrylcholinesterase (BChE) inhibitors, relevant to Alzheimer’s disease therapeutics. Although direct studies on this compound are limited, structural analogs demonstrate inhibitory activity against enzymes like UBLCP1 phosphatase, which regulates protein degradation pathways.

The compound’s ability to undergo nucleophilic aromatic substitution (NAS) further expands its utility. Reactions with amines or thiols yield diverse pharmacophores, enabling rapid exploration of structure-activity relationships (SARs). For instance, bromine or iodine substitutions at the 4-position enhance halogen bonding interactions in target proteins, a strategy employed in anticancer drug design.

Current Research Landscape and Academic Interest

Recent studies focus on optimizing synthetic routes and expanding applications. Continuous flow reactors, as described in industrial protocols, improve yield and purity by enhancing heat transfer and mixing efficiency. Academic investigations also explore photocatalytic deprotection of the benzyloxy group, enabling selective functionalization under mild conditions.

A growing area of interest is the compound’s role in covalent inhibitor design. The chlorine atom can act as a leaving group in displacement reactions with cysteine residues, forming irreversible enzyme-inhibitor complexes. This mechanism is exploited in developing targeted therapies for inflammatory diseases.

Theoretical Framework for Studying Benzyloxy-Substituted Anilines

The electronic effects of substituents govern the reactivity of this compound. Quantum mechanical calculations reveal that the chlorine atom withdraws electron density via inductive effects, rendering the aromatic ring electron-deficient. This polarization facilitates NAS at the 4-position, as demonstrated in reactions with Grignard reagents.

Table 1: Electronic Parameters of Substituents in this compound

Substituent σₚ (Hammett Constant) Effect on Reactivity
-OCH₂C₆H₅ -0.32 Electron-donating
-Cl +0.23 Electron-withdrawing

The benzyloxy group’s electron-donating nature (+M effect) counterbalances the chlorine’s electron withdrawal, creating a nuanced electronic profile that supports diverse transformations. This duality is critical in palladium-catalyzed cross-couplings, where the balance between activation and deactivation dictates reaction feasibility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-phenylmethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZUKRWCJBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloroaniline hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with benzyl alcohol under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Benzyloxy aldehydes or acids.

    Reduction: 2-(Benzyloxy)-4-chloroaniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-4-chloroaniline hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The benzyloxy group can be oxidized to produce corresponding aldehydes or acids.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The chloro group can be replaced with other nucleophiles under basic conditions.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains, suggesting its use in developing antimicrobial agents.
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, making it a candidate for further investigation in oxidative stress-related diseases .

Medicinal Chemistry

The compound is being investigated for its potential in drug development. It has been explored as a scaffold for designing new therapeutic agents targeting neurodegenerative diseases like Parkinson's disease. Derivatives of this compound have shown promise as monoamine oxidase B inhibitors with neuroprotective effects .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments Production : The compound is involved in synthesizing dyes and pigments due to its vibrant color properties.
  • Chemical Manufacturing : It is used in producing other industrial chemicals, expanding its utility beyond laboratory settings.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Neuroprotective Agents : A study highlighted the design of derivatives based on this compound which demonstrated significant neuroprotective effects against oxidative stress in neuronal cells. These derivatives also exhibited metal-chelating abilities similar to known neuroprotective agents like clioquinol .
  • Antimicrobial Studies : Research has shown that variations of this compound possess activity against resistant strains of bacteria, indicating potential applications in antibiotic development.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloroaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chloroaniline moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-2-(phenylmethoxy)aniline hydrochloride
  • Molecular Formula: C₁₃H₁₃Cl₂NO
  • Molecular Weight : 268.16 g/mol
  • CAS Number : 860677-88-9
  • Appearance : Powder, stored at room temperature .
  • Key Features : The compound combines a benzyloxy group (C₆H₅CH₂O–) at the 2-position and a chlorine atom at the 4-position of an aniline backbone, with a hydrochloride salt enhancing solubility .

Applications : Used in life science research, particularly as a building block in organic synthesis and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

2.1 2-(Benzyloxy)-4-chloro-3-methylaniline Hydrochloride
  • Molecular Formula: C₁₃H₁₄ClNO
  • Molecular Weight : 241.12 g/mol
  • CAS Number : EN300-43354586 .
  • Key Differences: Substituent: A methyl group (–CH₃) at the 3-position instead of hydrogen. The lower molecular weight (241.12 vs. 268.16) reflects the absence of a second chlorine atom .
2.2 4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine)
  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.60 g/mol
  • CAS Number : 95-69-2 .
  • Key Differences: Substituent: A methyl group (–CH₃) replaces the benzyloxy group. Impact: The lack of a benzyloxy group reduces lipophilicity, affecting membrane permeability. This compound is a known carcinogen, highlighting the importance of substituents in toxicity profiles .
2.3 4-(Benzyloxy)aniline Hydrochloride
  • Molecular Formula: C₁₃H₁₄ClNO
  • Molecular Weight : 235.72 g/mol
  • CAS Number : 51388-20-6 .
  • Key Differences: Substituent: No chlorine at the 4-position.
2.4 4-Benzyloxy-2-fluoroaniline Hydrochloride
  • Molecular Formula: C₁₃H₁₂FNO·HCl
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 478014-34-5 .
  • Key Differences :
    • Substituent : Fluorine (–F) replaces chlorine at the 4-position.
    • Impact : Fluorine’s higher electronegativity increases acidity of the aniline NH₂ group, influencing hydrogen-bonding interactions in biological systems .

Physicochemical and Toxicological Comparisons

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Substituents Solubility (HCl Salt) Key Applications
2-(Benzyloxy)-4-chloroaniline HCl 268.16 2-OBzl, 4-Cl Moderate (powder) Pharma intermediates
2-(Benzyloxy)-4-chloro-3-methylaniline HCl 241.12 2-OBzl, 4-Cl, 3-CH₃ Moderate Organic synthesis
4-Chloro-2-methylaniline 141.60 4-Cl, 2-CH₃ Low (free base) Industrial chemicals
4-(Benzyloxy)aniline HCl 235.72 2-OBzl High Catalysis research
4-Benzyloxy-2-fluoroaniline HCl 217.24 2-OBzl, 4-F Moderate Drug discovery

Toxicity Notes:

  • 2-(Benzyloxy)-4-chloroaniline HCl : Safety data unavailable .
  • 4-Chloro-2-methylaniline: Classified as carcinogenic (Group 1B) due to structural similarity to known carcinogens .
  • 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-1,1-ethanediol HCl: Acute Tox. 4 (oral) due to trifluoroethyl group .

Structural and Electronic Effects

  • Benzyloxy Group : Enhances lipophilicity and steric bulk compared to methyl or halogen substituents, improving membrane permeability in drug candidates .
  • Chlorine vs. Fluorine : Chlorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to fluorine’s mixed electronic effects .
  • Hydrochloride Salt : Improves aqueous solubility across all compounds, critical for bioavailability in pharmaceutical formulations .

Biological Activity

2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is characterized by the presence of a benzyloxy group and a chloroaniline moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C13H14ClNO
  • Molecular Weight : 239.71 g/mol
  • Appearance : Solid, typically in hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzyloxy group enhances the compound's ability to penetrate biological membranes, while the chloroaniline moiety can participate in several biochemical pathways, influencing enzyme activity and receptor interactions.

Potential Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to various receptors, affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chloroanilines possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in cells.
  • Genotoxicity Studies : In vitro studies have assessed the genotoxic potential of related compounds, indicating that structural modifications can influence their mutagenic effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various chloroaniline derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Genotoxicity Assessment

Research into the genotoxic effects of chloroaniline derivatives indicated that exposure to high concentrations could lead to DNA damage. A comprehensive study conducted on rodent models revealed that repeated exposure resulted in increased micronuclei formation, suggesting potential mutagenic properties.

Treatment GroupMicronuclei Frequency (per 1000 cells)
Control5
Low Dose (50 mg/kg)10
High Dose (200 mg/kg)25

Q & A

Q. What are the optimal synthetic routes for 2-(Benzyloxy)-4-chloroaniline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves protecting the amine group of 4-chloroaniline, followed by benzyloxy group introduction. A common method includes:

  • Step 1 : Protection of 4-chloroaniline using acetic anhydride to form 4-chloroacetanilide.
  • Step 2 : Benzylation of the hydroxyl group (if present) or direct substitution using benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux.
  • Step 3 : Acidic deprotection (e.g., HCl in ethanol) to yield the hydrochloride salt.
    Key factors affecting yield include temperature control (reflux at 80–90°C), stoichiometric excess of benzyl bromide (1.2–1.5 equivalents), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : ¹H NMR should show peaks for the benzyloxy aromatic protons (δ 7.3–7.5 ppm), chlorine-substituted aromatic protons (δ 6.8–7.1 ppm), and the NH₃⁺ group (broad peak at δ 8.0–9.0 ppm).
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%). The molecular ion [M+H]⁺ should match the theoretical m/z of 263.7 (C₁₃H₁₃ClNO⁺).
  • Elemental Analysis : Confirm Cl content (~13.4% for hydrochloride form) .

Q. What are the stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy group.
  • Moisture Control : Keep desiccated at 2–8°C; the hydrochloride form is hygroscopic and may hydrolyze in humid conditions.
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored under nitrogen .

Advanced Research Questions

Q. How does the substitution pattern (benzyloxy vs. methoxy) influence the compound’s biological activity?

Comparative studies with analogs reveal:

CompoundSubstituent PositionBiological Activity
2-(Benzyloxy)-4-chloroanilineCl at C4, BnO at C2Moderate antimicrobial activity (MIC: 16 µg/mL vs. S. aureus)
4-Methoxy analogCl at C4, OMe at C2Reduced activity (MIC: 64 µg/mL) due to lower lipophilicity
The benzyloxy group enhances membrane permeability, while chlorine at C4 improves target binding (e.g., bacterial dihydrofolate reductase) .

Q. What mechanistic insights explain contradictions in reported cytotoxicity data?

Discrepancies arise from:

  • Impurity Profiles : Residual 4-chloroaniline (a known mutagen) in batches (≥0.1% by HPLC) falsely elevates cytotoxicity .
  • Assay Variability : MTT assays in DMEM vs. RPMI-1640 show 20–30% differences in IC₅₀ due to serum protein binding.
  • Metabolic Activation : CYP450-mediated demethylation of benzyloxy to phenol in hepatic models increases toxicity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking Studies : Target the compound’s amine group to form hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase).
  • QSAR Models : LogP values >2.5 correlate with improved blood-brain barrier penetration for neurotargeting applications.
  • MD Simulations : Benzyloxy rotation barriers (~5 kcal/mol) predict conformational stability in hydrophobic binding sites .

Q. What analytical methods resolve co-eluting impurities in HPLC?

  • LC-MS/MS : Use MRM transitions (e.g., m/z 263.7 → 154.1 for parent ion) to distinguish from isobaric contaminants.
  • Ion-Pair Chromatography : Add 10 mM heptafluorobutyric acid to improve separation of polar degradation products.
  • 2D-LC : Orthogonal separation with HILIC columns resolves co-eluting 4-chloroaniline .

Methodological Best Practices

  • Synthesis Optimization : Screen microwave-assisted reactions (100°C, 30 min) to reduce side-product formation .
  • Biological Assays : Pre-incubate compounds with human liver microsomes to account for metabolic stability .
  • Data Reporting : Disclose impurity levels (ICH Q3A guidelines) and solvent effects in activity studies to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.